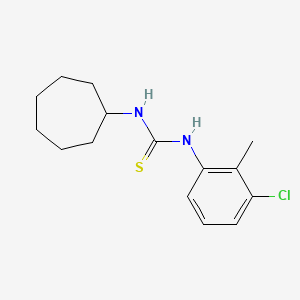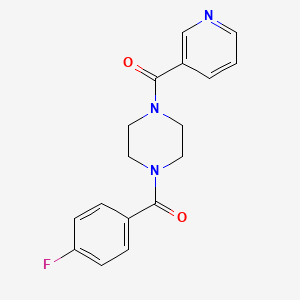
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea (CMCT) is a chemical compound that has been studied for its potential biological and pharmacological properties. CMCT is a thiourea derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, which can reduce inflammation. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties, which can potentially lead to the development of new anti-viral therapies.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential therapeutic applications in various diseases. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which can be useful in developing new therapies. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This can potentially lead to the development of new therapies for various diseases. Another direction is to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea to improve its yield and purity. Additionally, future studies can focus on the toxicity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea and its potential side effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The resulting product is purified by recrystallization to obtain N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cycloheptylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-11-13(16)9-6-10-14(11)18-15(19)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZUYGCJAWOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)

![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)